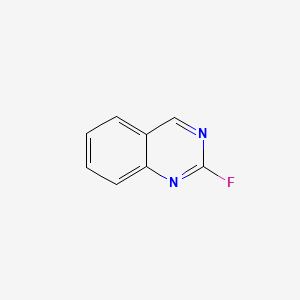

Quinazoline, 2-fluoro-

Description

The Quinazoline (B50416) Scaffold as a Foundation in Heterocyclic Chemistry

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged scaffold in medicinal chemistry. researchgate.netijpsr.com This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netmdpi.comnih.gov The versatility of the quinazoline core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. mdpi.comnih.gov

Derivatives of quinazoline have been extensively investigated and have shown a broad spectrum of pharmacological activities, including but not limited to:

Antiviral mdpi.com

Anti-inflammatory researchgate.netnih.gov

Anticonvulsant researchgate.netnih.gov

The planar nature of the quinazoline system, coupled with the presence of nitrogen atoms capable of hydrogen bonding, allows for effective interactions with biological targets such as enzymes and receptors. This inherent bioactivity has cemented the quinazoline scaffold as a cornerstone in the development of novel therapeutic agents. ijpsr.com

Strategic Incorporation of Fluorine into Quinazoline Systems

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov The unique properties of fluorine, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov

In the context of the quinazoline scaffold, the strategic placement of a fluorine atom, as in 2-fluoroquinazoline, offers several advantages:

Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the quinazoline ring system, influencing its reactivity and interaction with biological targets.

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can lead to an increased half-life of the drug in the body. nih.gov

Improved Binding Affinity: Fluorine can participate in favorable multipolar interactions with protein active sites, potentially increasing the binding affinity and potency of the molecule. nih.gov

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov

The synthesis of fluorinated quinazolines often involves the use of specialized fluorinating agents or the incorporation of fluorine-containing building blocks during the synthetic sequence. rsc.orgrsc.org

Overview of 2-Fluoroquinazoline as a Key Intermediate in Complex Synthesis

2-Fluoroquinazoline serves as a highly versatile and reactive intermediate in the synthesis of a diverse range of more complex quinazoline derivatives. The fluorine atom at the 2-position of the quinazoline ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgresearchgate.net This high reactivity allows for the facile introduction of a wide variety of substituents at this position, making it a cornerstone for building molecular diversity.

The reactivity of the 2-fluoro substituent enables chemists to introduce various functional groups, including but not limited to:

Amines: Reaction with primary and secondary amines to yield 2-aminoquinazoline (B112073) derivatives.

Alcohols and Phenols: Reaction with alkoxides or phenoxides to form 2-alkoxy or 2-aryloxyquinazolines.

Thiols: Reaction with thiolates to produce 2-thioether quinazolines.

Carbon Nucleophiles: In some cases, reaction with organometallic reagents or other carbon-based nucleophiles to form C-C bonds.

This synthetic utility has been demonstrated in the preparation of various biologically active molecules. For instance, the displacement of the 2-fluoro group is a key step in the synthesis of certain kinase inhibitors and other targeted therapeutic agents. mdpi.comnih.gov The ability to readily modify the 2-position of the quinazoline core makes 2-fluoroquinazoline an invaluable tool for structure-activity relationship (SAR) studies during the drug discovery process. nih.gov

Below is an interactive data table summarizing the key properties and reactivity of 2-Fluoroquinazoline.

| Property | Value/Description |

| IUPAC Name | Quinazoline, 2-fluoro- |

| Molecular Formula | C₈H₅FN₂ |

| Key Reactive Site | C2-position |

| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Common Nucleophiles | Amines, Alcohols, Thiols |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56595-08-5 |

|---|---|

Molecular Formula |

C8H5FN2 |

Molecular Weight |

148.14 g/mol |

IUPAC Name |

2-fluoroquinazoline |

InChI |

InChI=1S/C8H5FN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H |

InChI Key |

CJGKNWNOOUZIDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoroquinazoline and Its Derivatives

Direct Fluorination Pathways

Direct fluorination methods introduce the fluorine atom at the C2-position of the quinazoline (B50416) ring in a late-stage step of the synthesis. These pathways are advantageous for their directness and often utilize well-established chemical transformations adapted for the quinazoline system.

The Balz-Schiemann reaction is a cornerstone method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.net This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. wikipedia.orgbyjus.comorganic-chemistry.org

In the context of quinazoline synthesis, this reaction has been successfully applied starting from 2-aminoquinazoline (B112073). The process involves the diazotization of the 2-amino group, typically with nitrous acid, followed by the introduction of fluoroboric acid (HBF₄) to form the aryl diazonium tetrafluoroborate. byjus.com Subsequent thermal decomposition of this isolated salt yields the desired 2-fluoroquinazoline, along with nitrogen gas and boron trifluoride as byproducts. wikipedia.orgrtu.lv A notable synthetic scheme involves first creating the 2-aminoquinazoline precursor from 2-fluorobenzaldehyde (B47322) and then subjecting it to the Balz-Schiemann reaction to furnish 2-fluoroquinazoline. rtu.lv While effective, a significant consideration for this method, especially on a larger scale, is the potentially explosive nature of diazonium salts upon thermal decomposition. byjus.com

Innovations to the traditional Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF₆⁻) or conducting the decomposition in ionic liquids to improve safety and yield. wikipedia.orgresearchgate.netbyjus.com

Table 1: Key Steps of the Balz-Schiemann Reaction for 2-Fluoroquinazoline

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | 2-Aminoquinazoline, Nitrous Acid (e.g., from NaNO₂) | Aryl Diazonium Salt |

| 2 | Salt Formation | Aryl Diazonium Salt, Fluoroboric Acid (HBF₄) | Diazonium Tetrafluoroborate |

| 3 | Decomposition | Diazonium Tetrafluoroborate, Heat | 2-Fluoroquinazoline |

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing fluorine into heteroaromatic systems. This reaction is particularly effective on electron-deficient rings, such as quinazoline, where a good leaving group at the target position can be displaced by a nucleophilic fluoride source. masterorganicchemistry.com

The C2 position of the quinazoline ring is activated towards nucleophilic attack. Consequently, a common and effective strategy for synthesizing 2-fluoroquinazoline derivatives is the displacement of a halogen atom, most typically a chloride, from the C2 position. mdpi.com Starting with a 2-chloroquinazoline (B1345744) precursor, treatment with a suitable fluoride source under appropriate conditions facilitates the substitution to yield the 2-fluoroquinazoline analog. acs.org

The reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I, which is opposite to that of SN1/SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The reaction of 2-chloroquinazoline derivatives with a fluoride source proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the quinazoline ring system. masterorganicchemistry.com

The choice of fluorinating reagent is critical for the success of SNAr fluorinations. While anhydrous fluoride salts like KF or CsF can be used, they often require high temperatures. nih.gov More recent advancements have focused on developing highly nucleophilic, yet practical and bench-stable, fluoride sources.

Among these, tetramethylammonium (B1211777) fluoride (TMAF) alcohol adducts have emerged as superior reagents. nih.gov Specifically, the tetramethylammonium fluoride tert-amyl alcohol adduct (Me₄NF·t-AmylOH) has been identified as an inexpensive, non-hygroscopic, and highly effective reagent for SNAr fluorination. nih.govscientificupdate.comnih.gov This reagent balances high fluoride nucleophilicity with low alcohol nucleophilicity, minimizing side reactions. scientificupdate.com

Recent studies have demonstrated the successful displacement of a 2-chloro substituent on a quinazoline scaffold with fluoride using the Me₄NF·t-AmylOH adduct in dimethyl sulfoxide (B87167) (DMSO) at room temperature, highlighting the mild conditions and practicality of this modern fluorinating agent. acs.org This method avoids the need for rigorously dry conditions often required for other anhydrous fluoride sources. nih.gov

Table 2: Comparison of Fluorinating Reagents for SNAr

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| CsF, KF | High temperatures (>130 °C), aprotic solvents | Readily available | Low nucleophilicity, harsh conditions |

| Anhydrous Me₄NF | Room temperature, glovebox conditions | High nucleophilicity, mild conditions | Highly hygroscopic, requires inert atmosphere |

| Me₄NF·t-AmylOH | Room temperature to 80 °C, DMSO | Bench-stable, non-hygroscopic, high reactivity | Requires synthesis of the adduct |

Nucleophilic Aromatic Substitution (SNAr) as a Fluorination Strategy

Multi-step Syntheses and Modular Approaches

Instead of direct fluorination, 2-fluoroquinazoline and its derivatives can be constructed from smaller, already fluorinated building blocks. This approach offers flexibility and allows for the introduction of various substituents on the benzene (B151609) portion of the quinazoline ring.

A versatile modular approach involves the cyclization of ortho-substituted benzaldehydes. Specifically, 2-fluorobenzaldehyde serves as a key starting material for building the 2-aminoquinazoline core, which is a direct precursor to 2-fluoroquinazoline. rtu.lv

In this strategy, 2-fluorobenzaldehyde is condensed with guanidine (B92328), often in the form of guanidine carbonate, at elevated temperatures in a solvent like N-methyl-2-pyrrolidone (NMP). rtu.lv This reaction proceeds via an initial nucleophilic addition of guanidine to the aldehyde, followed by an intramolecular cyclization and subsequent elimination to form the 2-aminoquinazoline product. The fluorine atom of the benzaldehyde (B42025) acts as a leaving group in the cyclization step. This 2-aminoquinazoline can then be readily converted to 2-fluoroquinazoline via the Balz-Schiemann reaction as described previously. rtu.lv This multi-step pathway is widely used in the development of kinase inhibitors based on the 2-aminoquinazoline scaffold. rtu.lv

Synthesis of Specific 2-Fluoroquinazoline Derivatives

The introduction of various substituents onto the 2-fluoroquinazoline scaffold allows for the fine-tuning of its physicochemical and biological properties. Methodologies have been established for creating derivatives with specific halogenation and alkylation patterns, which are crucial for structure-activity relationship (SAR) studies.

The synthesis of halogenated 2-fluoroquinazolines often involves a multi-step sequence starting from appropriately substituted anilines or benzonitriles. The strategic introduction of bromine at the C6 position and an ethyl group at the C8 position, followed by the formation of the heterocyclic ring and subsequent fluorination, demonstrates a common approach. While a direct, detailed synthesis for 6-bromo-8-ethyl-2-fluoroquinazoline (B11822442) is not extensively published in a single source, a representative pathway can be constructed based on analogous syntheses, such as that for 6-bromo-8-(1,1-difluoroethyl)-2-fluoroquinazoline. justia.com

A plausible synthetic route would begin with a substituted 2-aminobenzaldehyde (B1207257) or a related precursor. The quinazoline ring is typically formed through cyclization with a source of nitrogen, such as guanidine, to yield a 2-aminoquinazoline intermediate. The crucial step for introducing the fluorine at the C2 position is often accomplished via a Sandmeyer-type reaction. The 2-amino group is converted to a diazonium salt, which is then displaced by fluoride, commonly using reagents like pyridine (B92270) hydrofluoride. justia.com

A general procedure for the final fluorination step is illustrated in the synthesis of a similar compound: the 2-aminoquinazoline precursor is treated with tert-butyl nitrite (B80452) and a fluoride source like pyridine hydrofluoride in a suitable solvent at low temperatures, followed by warming to room temperature to complete the transformation. justia.com This diazotization-fluorination sequence is a key method for accessing the 2-fluoroquinazoline core.

Table 1: Representative Reagents for Halogenated 2-Fluoroquinazoline Synthesis

| Step | Reagent/Catalyst | Purpose | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Regioselective introduction of bromine onto the aromatic ring. | nih.gov |

| Cyclization | Guanidine | Formation of the 2-aminoquinazoline ring from a 2-aminobenzaldehyde precursor. | justia.com |

| Fluorination | tert-Butyl nitrite, Pyridine Hydrofluoride | Conversion of the 2-amino group to a 2-fluoro group via diazotization. | justia.com |

The synthesis of 6-bromo-8-(1,1-difluoroethyl)-2-fluoroquinazoline provides a well-documented example of preparing a specifically alkylated and halogenated 2-fluoroquinazoline derivative. justia.com The synthesis is a multi-step process that builds the molecule sequentially.

The process begins with 5-bromo-3-(1,1-difluoroethyl)-2-fluorobenzaldehyde. justia.com This starting material already contains the desired bromo, difluoroethyl, and fluoro substituents on the benzene ring. The key steps to complete the synthesis are as follows:

Cyclization to form the 2-aminoquinazoline: The substituted benzaldehyde is reacted with guanidine carbonate in a solvent like N,N-dimethylacetamide (DMA) at high temperature (e.g., 160 °C). This reaction constructs the pyrimidine (B1678525) ring, yielding 6-bromo-8-(1,1-difluoroethyl)quinazolin-2-amine with a high yield (92.69%). justia.com

Conversion of the 2-amino group to the 2-fluoro group: The intermediate 2-aminoquinazoline is dissolved in pyridine, and pyridine hydrofluoride is added at a low temperature (-40 °C). Tert-butyl nitrite is then added, and the reaction is allowed to warm to 20 °C and stir for 12 hours. This diazotization and subsequent fluorination step affords the target compound, 6-bromo-8-(1,1-difluoroethyl)-2-fluoroquinazoline, in a 74.2% yield after purification. justia.com

This synthetic strategy highlights the utility of starting with a highly functionalized benzene derivative and performing the heterocyclic ring formation and final fluorination as key transformations.

Table 2: Synthesis of 6-bromo-8-(1,1-difluoroethyl)-2-fluoroquinazoline

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 5-bromo-3-(1,1-difluoroethyl)-2-fluorobenzaldehyde | Guanidine carbonate, DMA | 6-bromo-8-(1,1-difluoroethyl)quinazolin-2-amine | 92.69% | justia.com |

| 2 | 6-bromo-8-(1,1-difluoroethyl)quinazolin-2-amine | Pyridine hydrofluoride, tert-butyl nitrite, Pyridine | 6-bromo-8-(1,1-difluoroethyl)-2-fluoroquinazoline | 74.2% | justia.com |

Modern Catalytic Methods in 2-Fluoroquinazoline Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of quinazolines has benefited significantly from these advances, particularly through the use of transition metal catalysts like palladium.

Palladium catalysis is a powerful tool in the synthesis and modification of heterocyclic compounds, including quinazolines. While direct palladium-catalyzed C-H fluorination to form 2-fluoroquinazolines is less common, palladium catalysts are instrumental in assembling the quinazoline core and in its subsequent functionalization through cross-coupling reactions.

One key application is in the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a palladium-catalyzed borylation reaction has been used to functionalize the 6-position of the quinazoline ring. In the synthesis of a derivative of 6-bromo-8-(1,1-difluoroethyl)-2-fluoroquinazoline, the bromo group was converted to a boronate ester using bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, Pd(dppf)Cl₂, and potassium acetate. justia.com This transformation creates a versatile intermediate that can participate in subsequent Suzuki cross-coupling reactions to introduce a wide variety of aryl or alkyl groups.

Furthermore, palladium catalysis plays a role in the fundamental construction of the quinazoline skeleton. Tandem reactions, such as palladium-catalyzed urea (B33335) arylation followed by intramolecular ester amidation, have been developed for the regioselective synthesis of 3-alkylated 2,4-quinazolinediones, which are closely related to the quinazoline scaffold. acs.orgnih.gov These methods often involve the coupling of precursors like o-halobenzoates with ureas, demonstrating the power of palladium to facilitate complex ring-forming cascades. acs.org Such catalytic strategies offer efficient routes to diverse quinazoline derivatives from readily available starting materials.

Elucidating the Chemical Reactivity and Transformation Mechanisms of 2 Fluoroquinazoline

Mechanism-Driven Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of 2-fluoroquinazoline chemistry. The fluorine atom at the C2 position serves as an excellent leaving group, facilitating the introduction of a wide array of nucleophiles.

The SNAr reaction of 2-fluoroquinazoline proceeds through a well-established two-step addition-elimination mechanism. juniperpublishers.comgovtpgcdatia.ac.in The high electrophilicity of the C2 position in the quinazoline (B50416) ring makes it prone to attack by a nucleophile. rsc.orgresearchgate.net This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in In the subsequent, faster step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the quinazoline ring and yielding the substituted product. The stability of the Meisenheimer intermediate is crucial for the reaction to proceed efficiently. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring helps to delocalize the negative charge, thereby stabilizing this intermediate.

The reactivity of the substrate in an SNAr reaction is influenced by several factors, including the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. govtpgcdatia.ac.in In the case of 2-fluoroquinazoline, the highly electronegative fluorine atom enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.

The amenability of 2-fluoroquinazoline to SNAr reactions allows for its functionalization with a variety of nucleophiles. For instance, it readily reacts with substituted cyclohexylamines to form 2-aminoquinazoline (B112073) derivatives. rtu.lv This type of transformation is a key step in the synthesis of complex molecules, including potential inhibitors of bacterial two-component systems. rtu.lv The reaction typically proceeds under basic conditions, often at elevated temperatures, to facilitate the nucleophilic attack and subsequent elimination of the fluoride ion. rtu.lv

Similarly, aminopyridines can be employed as nucleophiles to generate corresponding 2-(pyridin-amino)quinazoline structures. cpu.edu.cnresearchgate.net These reactions are often catalyzed by a base and can be carried out in various solvents. The choice of base and solvent can significantly impact the reaction yield and rate. In some synthetic strategies, the SNAr reaction with an aminopyridine derivative is a crucial step in constructing molecules with potential therapeutic applications. acs.org

The following table provides examples of reaction conditions for the SNAr reaction of 2-fluoroquinazoline with different nucleophiles:

| Nucleophile | Base | Solvent | Temperature | Product Type | Reference |

| Substituted Cyclohexylamine | DIPEA | NMP | 160 °C | 2-Aminoquinazoline | rtu.lv |

| 6-chloro-3-nitropyridin-2-amine | Not specified | Not specified | Not specified | 2-(Pyridin-amino)quinazoline | acs.org |

| Piperidine | DIPEA/Na2CO3 | Water | Reflux | N-aryl amine | rsc.org |

The reactivity of the 2-fluoroquinazoline scaffold in SNAr reactions is strategically exploited in the design of covalent inhibitors. acs.orgacs.orgchemrxiv.org In this approach, the quinazoline core serves as a scaffold to position a reactive electrophile, the 2-fluoro substituent, in proximity to a nucleophilic residue (often a cysteine) within the active site of a target protein, such as a kinase. acs.orgacs.orgchemrxiv.org Upon binding, the nucleophilic residue attacks the C2 position of the quinazoline ring, displacing the fluoride ion and forming a stable, covalent bond between the inhibitor and the protein. uiowa.edu This irreversible binding can lead to potent and prolonged inhibition of the target's activity. The design of these covalent inhibitors often involves careful structural modifications to optimize both the non-covalent binding affinity of the scaffold and the reactivity of the electrophilic "warhead". acs.orgchemrxiv.org

Metal-Catalyzed Cross-Coupling Reactions

In addition to its role in SNAr reactions, 2-fluoroquinazoline is a versatile substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. 2-Fluoroquinazoline can participate in this reaction, although the reactivity of the C-F bond is generally lower than that of C-Cl, C-Br, or C-I bonds under typical Suzuki-Miyaura conditions. rsc.orgresearchgate.net The high intrinsic electrophilicity of the C2 position in quinazolines can, however, influence the selectivity of the reaction in polyhalogenated substrates. rsc.orgresearchgate.net For instance, in 6-bromo-2-chloro-8-fluoroquinazoline, Suzuki-Miyaura coupling occurs preferentially at the C2 position, displacing the chloride, which is contrary to the usual reactivity trend of ArBr > ArCl. rsc.orgresearchgate.net This highlights the electronic influence of the quinazoline core on the reaction's regioselectivity.

A common strategy to facilitate the participation of 2-fluoroquinazoline in Suzuki-Miyaura coupling involves its conversion to a more reactive boronic acid or boronic acid pinacol (B44631) ester intermediate. rtu.lvresearchgate.net This transformation can be achieved through a Balz-Schiemann reaction to introduce the fluorine, followed by a subsequent reaction to install the boronic ester group. rtu.lv For example, 2-fluoroquinazoline can be transformed into a phenyl boronic acid pinacolate. rtu.lv This intermediate can then readily undergo Suzuki-Miyaura coupling with various aryl or heteroaryl bromides in the presence of a palladium catalyst, such as PdCl2(dppf), and a base like sodium carbonate. rtu.lvnih.gov This two-step sequence allows for the efficient formation of 2-aryl- or 2-heteroarylquinazolines, which are important scaffolds in drug discovery. rtu.lvresearchgate.net

The synthesis and subsequent Suzuki-Miyaura coupling of a 2-quinazolinyl boronic acid pinacolate intermediate is summarized below:

| Starting Material | Reagents for Borylation | Borylation Product | Coupling Partner | Suzuki-Miyaura Conditions | Final Product | Reference |

| 2-Fluoroquinazoline | Bis(pinacolato)diboron (B136004), KOAc, PdCl2(dppf) | 2-(Pinacolatoboryl)quinazoline | Aryl Bromide | PdCl2(dppf), Na2CO3, Dioxane:H2O | 2-Arylquinazoline | rtu.lv |

Ullmann Coupling in the Context of Quinazoline Derivatization

The Ullmann condensation is a classical copper-promoted cross-coupling reaction used for the formation of carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-carbon (C-C) bonds. wikipedia.orgresearchgate.net Traditionally, these reactions require stoichiometric amounts of copper and high temperatures, often exceeding 200°C. wikipedia.orgsci-hub.se The reaction typically involves an aryl halide, which is activated by electron-withdrawing groups, reacting with a nucleophile. sci-hub.se The reactivity order for the halide is generally I > Br > Cl. sci-hub.se

In the context of quinazoline chemistry, the 2-haloquinazoline system is a suitable substrate for Ullmann-type reactions due to the electron-withdrawing nature of the fused pyrimidine (B1678525) ring. While 2-fluoroquinazoline is less reactive than its bromo or iodo counterparts in classical Ullmann conditions, modern advancements have introduced ligand-assisted copper catalysis, which allows for milder reaction conditions and broader substrate scope. nih.govrsc.org Ligands such as diamines, amino acids, and 1,10-phenanthroline (B135089) can significantly enhance the efficiency of the coupling. nih.gov

The mechanism of the Ullmann reaction is believed to involve the formation of a Cu(I) species as the active catalyst. rsc.orgorganic-chemistry.org This species can undergo oxidative addition with the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination to yield the coupled product. rsc.org Other proposed mechanisms include pathways involving sigma bond metathesis or single electron transfer (SET). rsc.org

A specific application of this reaction type in N-heterocycle chemistry is the Goldberg reaction, an Ullmann-type C-N coupling. This reaction is an important alternative to other amination methods and involves the coupling of an aryl halide with an amine, catalyzed by a copper species, often formed from copper(I) iodide and a ligand like phenanthroline. wikipedia.org

Table 1: General Conditions for Ullmann-Type Reactions

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Copper powder, Cu(I) salts (e.g., CuI, CuBr), Cu(II) salts |

| Ligands (Modern) | 1,10-Phenanthroline, N,N-Dimethyl Glycine, Diamines |

| Base | K₂CO₃, Cs₂CO₃, KOH |

| Solvent | DMF, NMP, Nitrobenzene, Toluene |

| Temperature | 100-220°C (Classical), <140°C (Ligand-assisted) |

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org It has become a cornerstone of modern organic synthesis, largely replacing harsher traditional methods for the synthesis of aryl amines due to its mild reaction conditions, broad substrate scope, and high functional group tolerance. wikipedia.orglibretexts.org

The reaction couples an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org For substrates like 2-haloquinazolines, the Buchwald-Hartwig amination provides an efficient route to 2-aminoquinazoline derivatives, which are important pharmacophores. While the reactivity of aryl fluorides is typically lower than chlorides, bromides, or iodides, the development of specialized ligand systems has enabled the use of even unreactive aryl chlorides and, in some cases, fluorides. libretexts.org

The catalytic cycle is generally understood to involve the following key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-haloquinazoline) to form a Pd(II) intermediate. libretexts.org

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base forms a palladium amido complex.

Reductive Elimination : The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst. libretexts.org

The choice of ligand is critical to the success of the reaction. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as X-Phos, S-Phos, and BrettPhos, are commonly used to facilitate the key steps of the catalytic cycle, particularly the reductive elimination. rtu.lvbeilstein-journals.org The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is crucial for the formation of the palladium amido intermediate. beilstein-journals.org

Table 2: Representative System for Buchwald-Hartwig Amination of a Halo-Heterocycle

| Component | Example | Role |

|---|---|---|

| Substrate | 2-Chloroquinazoline (B1345744) | Electrophile |

| Nucleophile | Primary/Secondary Amine | Amine Source |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst |

| Ligand | X-Phos, BINAP, S-Phos | Stabilizes Pd, promotes reaction |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Amine deprotonation |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

| Temperature | Room Temperature to ~110°C | --- |

This table represents a general system; specific conditions may vary based on the exact substrates.

Regioselective Functionalization of the Quinazoline Ring System

The functionalization of the quinazoline core is complicated by the presence of multiple, electronically distinct C-H bonds. Developing strategies for regioselective substitution is crucial for creating diverse molecular libraries for drug discovery and materials science. chim.itpolyu.edu.hk The electronic properties of the quinazoline ring, with its electron-deficient pyrimidine moiety and comparatively electron-rich benzene (B151609) moiety, dictate the preferred sites of reaction. Positions C2 and C4 are intrinsically electrophilic due to the influence of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. polyu.edu.hk Conversely, the benzocyclic positions (C5-C8) behave more like a typical benzene ring, albeit influenced by the fused heterocyclic system.

Strategies for Diversification at Positions Other Than C2

While the 2-position is a common site for modification, functionalization at other positions is essential for expanding the structural diversity of quinazoline derivatives.

Functionalization at C4: The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), often showing greater reactivity than the C2 position. In 2,4-disubstituted quinazolines, such as 2,4-dichloroquinazoline, nucleophilic attack occurs almost exclusively at the C4 position. mdpi.com This high degree of regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. mdpi.com This selectivity allows for a sequential functionalization strategy, where the C4 position is first substituted, followed by a different transformation at the C2 position. A wide variety of nucleophiles, including anilines, aliphatic amines, and benzylamines, have been shown to react regioselectively at C4. mdpi.com

Functionalization at the Benzene Ring (C5, C6, C7, C8): Modifying the carbocyclic part of the quinazoline system typically requires different strategies than those used for the pyrimidine ring.

Electrophilic Aromatic Substitution: Reactions like nitration or halogenation can occur on the benzene ring, with the position of substitution directed by existing substituents.

Directed Metalation: C-H activation strategies using a directing group can achieve high regioselectivity. For instance, in the related quinoline (B57606) system, a directing group at the N1 position or at C8 can direct metalation and subsequent functionalization to specific C-H bonds, such as C8 or C5/C7. mdpi.com These principles can be extended to the quinazoline system.

From Pre-functionalized Anthranilic Acids: A common and reliable method to introduce diversity at the C5-C8 positions is to start the synthesis of the quinazoline ring from an already substituted anthranilic acid or a related precursor. jst.go.jp For example, using a 5-fluoroanthranilic acid in a cyclization reaction will yield a 6-fluoroquinazoline (B579947) derivative. This approach embeds the desired functionality into the benzene ring from the outset.

Table 3: Summary of Regioselective Functionalization Strategies

| Position(s) | Method | Reaction Type | Comments |

|---|---|---|---|

| C4 | Nucleophilic Substitution | SNAr | Highly favored over C2 in 2,4-dihaloquinazolines. mdpi.com |

| C5, C7 | C-H Activation | Directed Metalation | Often requires a directing group to achieve selectivity. mdpi.comnih.gov |

| C6 | Synthetic Precursor | Ring Cyclization | Use of a 5-substituted anthranilic acid derivative. |

| C8 | C-H Activation | Proximity-directed Metalation | The N1 atom can direct metalation to the peri-position C8. polyu.edu.hk |

2 Fluoroquinazoline As a Pivotal Building Block in Advanced Organic Synthesis

Construction of Chemically Diverse Heterocyclic Frameworks

The fluorine atom at the 2-position of the quinazoline (B50416) ring imparts a significant electrophilic character to this position, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility in constructing a variety of heterocyclic systems.

Synthesis of 2-Aminoquinazoline (B112073) Derivatives

The facile displacement of the fluorine atom in 2-fluoroquinazoline by a range of amine nucleophiles provides a direct and efficient route to a diverse library of 2-aminoquinazoline derivatives. This method is advantageous due to its typically mild reaction conditions and high yields. Both primary and secondary amines, including aliphatic, benzylic, and aromatic amines, can be employed as nucleophiles in this transformation. mdpi.com The reaction generally proceeds by the attack of the amine at the electron-deficient C2 position of the quinazoline ring, leading to the formation of a Meisenheimer-like intermediate, followed by the elimination of the fluoride (B91410) ion to yield the corresponding 2-aminoquinazoline product. nih.gov

The versatility of this approach allows for the introduction of a wide variety of substituents at the 2-amino position, enabling the fine-tuning of the physicochemical properties and biological activities of the resulting molecules. This strategy has been instrumental in the synthesis of numerous compounds with potential therapeutic applications. mdpi.com

Enabling Access to Polycyclic and Fused Heterocycles

The reactivity of the 2-position extends to the use of bifunctional nucleophiles, such as hydrazine (B178648) and its derivatives, to construct fused heterocyclic systems. The reaction of 2-ethoxy-4-hydrazinoquinazoline with various reagents has been shown to produce triazoloquinazolines and triazinoquinazolines. nih.gov For instance, condensation with acetone (B3395972) yields a Schiff base, while cyclization with reagents like iron(III) chloride can lead to the formation of fused triazole rings. nih.gov Although this example starts from an ethoxy derivative, the principle of utilizing a reactive group at the 2-position for cyclization is a key strategy.

Furthermore, while direct examples of 2-fluoroquinazoline in Diels-Alder reactions are not extensively documented, the quinazoline scaffold itself can participate in such cycloadditions. For instance, pyrimidine-fused 3-sulfolenes have been used in Diels-Alder reactions to create complex polycyclic structures. researchgate.net The aza-Diels-Alder reaction of N-(2-chloromethylphenyl)benzenesulfonamides with N-benzylideneamines also leads to tetrahydroquinazoline (B156257) derivatives, showcasing the utility of the quinazoline framework in cycloaddition chemistry. researchgate.net These examples highlight the potential for 2-fluoroquinazoline to serve as a synthon in the construction of intricate, multi-ring systems, a critical endeavor in the development of novel bioactive molecules.

Applications in the Rational Design and Synthesis of Research Probes

The ability to readily introduce diverse functionalities onto the quinazoline scaffold via the 2-fluoro intermediate has made it a valuable tool in medicinal chemistry for the rational design and synthesis of highly specific research probes, particularly enzyme inhibitors.

Development of Enzyme Inhibitors and Biological Tools

The quinazoline core is a well-established pharmacophore found in numerous kinase inhibitors. The strategic placement of substituents on this scaffold allows for precise interactions with the active sites of target enzymes.

A significant application of 2-fluoroquinazoline is in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in the development of therapies for hepatocellular carcinoma. acs.orgnih.gov The unique hinge region of FGFR4 contains a cysteine residue (Cys552) that can be targeted by covalent inhibitors to achieve high potency and selectivity. acs.orgnih.gov

In a notable example, a 2-fluoroquinazoline derivative was synthesized from its 2-chloro counterpart and subsequently utilized in an SNAr reaction. acs.orgacs.org The 2-fluoroquinazoline intermediate was reacted with 6-chloro-3-nitropyridin-2-amine to afford a precursor to a potent and selective covalent FGFR4 inhibitor. acs.orgacs.org This synthetic strategy highlights the utility of the 2-fluoro group as a reactive handle for introducing the necessary pharmacophoric elements for covalent targeting of the enzyme. The resulting compounds have demonstrated significant antitumor activity in preclinical models of hepatocellular carcinoma. nih.gov

| Compound Name | Starting Material | Key Reagent | Application |

| 2-Aminoquinazoline Derivatives | 2-Fluoroquinazoline | Primary/Secondary Amines | Diverse heterocyclic frameworks |

| Polycyclic and Fused Heterocycles | Quinazoline Derivatives | Dienes/Dienophiles | Complex ring systems |

| FGFR4 Inhibitor Precursor | 2-Fluoroquinazoline | 6-chloro-3-nitropyridin-2-amine | Covalent enzyme inhibitors |

| Histidine Kinase Inhibitors | Quinazoline Scaffolds | Various | Antibacterial agents |

Bacterial two-component systems, which involve histidine kinases, are essential for signal transduction and are attractive targets for the development of novel antibacterial agents due to their absence in mammals. nih.gov The quinazoline and quinazolinone scaffolds have been identified as promising frameworks for the design of inhibitors targeting these bacterial kinases. nih.govresearchgate.netresearchgate.net While specific examples detailing the use of 2-fluoroquinazoline as a direct precursor are still emerging, the established reactivity of the 2-fluoro group makes it an ideal starting point for the synthesis of libraries of quinazoline derivatives for screening against histidine kinases. The ability to introduce diverse side chains at the 2-position via nucleophilic substitution would allow for the exploration of the structure-activity relationships required for potent and selective inhibition of these bacterial targets. This approach holds significant potential for the discovery of new classes of antibiotics to combat the growing threat of antimicrobial resistance.

Role in the Synthesis of IRE1 Small Molecule Inhibitors

Inositol-requiring enzyme 1 (IRE1) is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and inflammatory conditions. The kinase and RNase domains of IRE1 present attractive targets for the development of small molecule inhibitors. While the quinazoline core is a common scaffold in a multitude of kinase inhibitors, the direct application of 2-fluoroquinazoline in the synthesis of IRE1 inhibitors is an area of ongoing investigation. nih.govnih.gov The unique electronic properties imparted by the fluorine atom at the 2-position can influence the binding affinity and selectivity of quinazoline-based ligands for the ATP-binding pocket of kinases like IRE1. researchgate.net Although specific examples detailing the use of 2-fluoroquinazoline for IRE1 inhibitors are not extensively documented in current literature, the established role of fluorinated quinazolines as inhibitors of other kinases suggests its potential as a valuable synthon in this context. The development of specific inhibitors for the IRE1 pathway is an active area of research, with some small molecules showing the ability to block its activity. nih.govnih.gov

Use in Chiral Ligand Design and Asymmetric Catalysis

The design of chiral ligands is fundamental to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug development. merckmillipore.com Privileged chiral scaffolds, often possessing C2 symmetry, are instrumental in achieving high levels of enantiocontrol in a wide array of chemical transformations. merckmillipore.com Heterocyclic frameworks, including pyridine (B92270) and quinoline (B57606), have been successfully employed in the design of chiral ligands. researchgate.net While the quinazoline scaffold shares structural similarities with these systems, the specific use of 2-fluoroquinazoline in the design of chiral ligands for asymmetric catalysis is not yet a widely reported application. The electron-withdrawing nature of the fluorine atom at the 2-position could, in principle, be exploited to modulate the electronic properties of a resulting metal complex, thereby influencing its catalytic activity and selectivity. The development of novel chiral catalysts is a continuous effort in organic synthesis, and the exploration of scaffolds like 2-fluoroquinazoline could lead to new and efficient catalytic systems. frontiersin.orgrsc.org

Contributions to Chemical Library Synthesis and Screening

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, facilitating the high-throughput screening of compounds to identify novel bioactive agents. mdpi.com The quinazoline framework is a well-represented scaffold in many compound libraries due to its proven pharmacological relevance. researchgate.netrsc.org The introduction of a fluorine atom, as in 2-fluoroquinazoline, provides a strategic advantage in the construction of these libraries. Fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity of a molecule to its biological target.

Convenient synthetic methods for producing fluorine-containing quinazolines have been developed, allowing for the generation of diverse libraries of substituted analogs. researchgate.net These libraries can then be screened against a variety of biological targets. For instance, libraries of quinazoline derivatives have been synthesized and evaluated for their inhibitory activity against various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov

Table 1: Examples of Substituted Quinazoline Derivatives in Chemical Libraries

| Compound ID | Scaffold | Substitution Pattern | Target Class |

| 1 | Quinazoline | 4-Anilino-6-(5-substituted furan-2-yl) | EGFR Tyrosine Kinase |

| 2 | Quinazolin-4(3H)-one | 2,3-Disubstituted | Various Kinases |

| 3 | Pyrazolo[1,5-a]quinazoline | Substituted | General Screening |

This table is illustrative and based on the types of quinazoline libraries described in the literature. Specific compounds from proprietary libraries are not detailed.

The development of efficient, one-pot, and multicomponent reactions has further streamlined the synthesis of quinazoline-based libraries, allowing for the rapid generation of a multitude of structurally diverse compounds. rsc.orgnih.gov These libraries, which can include fluoro-substituted derivatives, are invaluable resources for identifying hit compounds in drug discovery campaigns. mdpi.com

Computational and Theoretical Investigations of 2 Fluoroquinazoline

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in delineating the electronic landscape of 2-fluoroquinazoline. These computational approaches allow for a detailed analysis of its molecular orbitals, ionization potentials, and a comparative assessment with related fluorinated heterocycles.

While specific photoelectron spectroscopy data for 2-fluoroquinazoline is not extensively documented in publicly available literature, the effects of fluorination on the electronic structure of related diazanaphthalenes have been studied. utwente.nl Photoelectron spectroscopy measures the energy required to remove an electron from a molecule, providing direct insight into the energies of molecular orbitals.

For aza- and diazaaromatics, fluorine substitution systematically alters the ionization potentials (IPs) of both π and σ molecular orbitals. The introduction of a highly electronegative fluorine atom is expected to stabilize all valence orbitals, leading to an increase in their ionization potentials. The magnitude of this stabilization is generally more pronounced for σ orbitals than for π orbitals. This differential effect, known as the "perfluoro effect," is a valuable tool in assigning the bands observed in photoelectron spectra. utwente.nl

Based on studies of related fluorinated quinolines and diazanaphthalenes, the ionization potentials for 2-fluoroquinazoline can be predicted to be higher than those of the parent quinazoline (B50416) molecule. The first ionization potential, corresponding to the highest occupied molecular orbital (HOMO), would be expected to increase, reflecting the electron-withdrawing nature of the fluorine atom.

Table 1: Predicted Qualitative Effects of Fluorination on the Ionization Potentials of Quinazoline

| Molecular Orbital Type | Expected Shift in Ionization Potential upon Fluorination at C2 | Rationale |

| π Orbitals | Increase | General stabilization due to the inductive effect of fluorine. |

| σ Orbitals | Significant Increase | Stronger stabilization due to closer proximity to the fluorine atom. |

| Nitrogen Lone Pair (n) | Increase | Stabilization influenced by through-bond and through-space interactions with the C-F bond. |

The fluorine atom, being the most electronegative element, exerts a strong -I (negative inductive) effect, withdrawing electron density from the quinazoline ring system. This effect is most pronounced at the C2 carbon to which it is attached. This leads to a polarization of the C-F bond, with a partial negative charge (δ-) on the fluorine atom and a partial positive charge (δ+) on the C2 carbon. This polarization is a key factor in the chemical reactivity of the molecule.

Computational calculations would show that the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) are delocalized over the heterocyclic ring system. The fluorine substitution is expected to lower the energy of both the HOMO and the LUMO. The lowering of the LUMO energy is particularly significant as it indicates an increased susceptibility of the molecule to nucleophilic attack, a characteristic feature of its reactivity. The electron density distribution would clearly show a depletion of electron density at the C2 position, making it an electrophilic center.

A comparative analysis of 2-fluoroquinazoline with other fluoro-diazanaphthalenes, such as other isomers of fluoroquinazoline or fluorinated quinoxaline (B1680401) and phthalazine, reveals important trends in their electronic properties. Studies on various fluorinated diazanaphthalenes have shown that the position of both the nitrogen atoms and the fluorine substituent(s) critically influences the molecular orbital energies and their interactions. utwente.nl

In diaza-aromatics, fluorine substitution not only shifts σ and π MOs but also affects the interaction between the nitrogen "lone-pair" orbitals. utwente.nl This interaction can be described by through-space and through-bond coupling models. The relative energies of the symmetric and antisymmetric combinations of the nitrogen lone-pair orbitals are sensitive to the substitution pattern.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the reaction mechanisms of 2-fluoroquinazoline, particularly for nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of this compound.

The SNAr reaction is a primary pathway for the functionalization of 2-fluoroquinazoline. This reaction proceeds via a two-step mechanism involving the addition of a nucleophile to the electron-deficient aromatic ring to form a Meisenheimer complex (a stabilized anionic intermediate), followed by the elimination of the fluoride (B91410) leaving group.

Computational studies, typically employing Density Functional Theory (DFT), can be used to model this reaction pathway. These calculations can determine the geometries and energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products. The fluorine atom at the 2-position of the quinazoline ring makes this position highly activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the fluorine atom and the ring nitrogen atoms.

The transition state for the formation of the Meisenheimer complex is the rate-determining step of the reaction. Computational modeling can provide detailed information about the structure of this transition state, including the bond lengths and angles of the forming and breaking bonds. The calculated activation energy for this step provides a quantitative measure of the reaction rate. For 2-fluoroquinazoline, the activation barrier for the SNAr reaction is expected to be relatively low, consistent with the high reactivity of this substrate. acs.org

Table 2: Key Parameters from a Hypothetical Computational Study of an SNAr Reaction of 2-Fluoroquinazoline

| Parameter | Description | Predicted Value/Characteristic |

| Reactant Geometry | Optimized structure of 2-fluoroquinazoline and the nucleophile. | Planar quinazoline ring. |

| Meisenheimer Complex | Tetrahedral geometry at the C2 carbon. | Negative charge delocalized over the ring system, particularly on the nitrogen atoms. |

| Transition State (TS1) | Structure corresponding to the formation of the Meisenheimer complex. | Partial bond formation between the nucleophile and C2. |

| Activation Energy (ΔE‡) | Energy difference between the reactants and TS1. | Relatively low, indicating a facile reaction. |

| Reaction Energy (ΔErxn) | Overall energy change of the reaction. | Exergonic, favoring product formation. |

Computational models can predict the reactivity profile of 2-fluoroquinazoline towards a range of nucleophiles and can also predict the selectivity of the reaction when multiple reactive sites are present. The reactivity is directly related to the activation energy of the SNAr reaction. By calculating this for different nucleophiles, a reactivity order can be established.

Furthermore, these models can predict the regioselectivity of the reaction. In substituted 2-fluoroquinazolines, there might be other positions susceptible to nucleophilic attack. Computational analysis of the activation barriers for attack at different positions can predict the most likely site of reaction. For 2-fluoroquinazoline itself, the C2 position is the most electrophilic and therefore the most reactive site.

The selectivity of covalent inhibitors based on a 2-fluoroquinazoline scaffold has been a subject of study. acs.org Computational modeling can aid in the rational design of such inhibitors by predicting their reactivity and selectivity towards a specific biological target. For example, by modeling the interaction of a 2-fluoroquinazoline derivative with the active site of an enzyme, it is possible to predict whether an SNAr reaction with a specific amino acid residue (like cysteine) is likely to occur. acs.org This predictive power is invaluable in the field of drug discovery.

Structure-Activity Relationship (SAR) Exploration in Derived Compounds (e.g., Ligand-Protein Interactions)

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the structural features of a compound influence its biological activity. For derivatives of 2-fluoroquinazoline, computational and theoretical investigations play a pivotal role in elucidating these relationships, particularly in the context of ligand-protein interactions. While extensive research specifically on 2-fluoroquinazoline derivatives is limited, studies on closely related fluoroquinazoline analogs offer a clear framework for understanding the SAR principles that govern this class of compounds.

A notable example can be found in the investigation of 8-fluoroquinazoline (B71482) derivatives as inhibitors of Aurora A kinase, a protein implicated in cancer progression. nih.govnih.gov These studies combine chemical synthesis, biological evaluation, and in silico modeling to identify key structural motifs responsible for potent and selective inhibition.

Detailed Research Findings

In a study focused on developing selective Aurora A kinase inhibitors, a series of novel quinazoline derivatives were synthesized and evaluated. nih.gov The design strategy involved modifying the structure of known inhibitors to enhance their selectivity for Aurora A. The synthesized compounds underwent in vitro testing against Aurora A kinase, and their cytotoxic effects were assessed on various cancer cell lines.

Molecular docking simulations were instrumental in understanding the binding modes of these compounds within the ATP-binding site of Aurora A kinase. nih.gov These computational models revealed that the quinazoline scaffold is crucial for anchoring the molecule within the active site. The docking studies showed that these compounds could establish significant binding interactions with key amino acid residues. nih.gov

One of the most potent compounds identified was 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e ). nih.gov This derivative exhibited a significant inhibitory concentration (IC₅₀) and was selected for further biological and computational analysis. nih.govnih.gov The molecular docking of compound 6e into the Aurora A active site (PDB ID: 3P9J) demonstrated a strong binding affinity, with the quinazoline ring playing a central role in the interaction. nih.gov It was observed that the presence of the quinazoline ring enhanced the binding to the Aurora A kinase active site when compared to a reference ligand. nih.gov

The SAR analysis of the synthesized compounds highlighted several key structural features that influence their inhibitory activity. The nature and position of substituents on the quinazoline ring and the phenyl group attached at the 2-position were found to be critical for both potency and selectivity.

The following interactive data table summarizes the in vitro inhibitory activity and molecular docking scores for a selection of the studied 8-fluoroquinazoline derivatives against Aurora A kinase.

| Compound | Structure | IC₅₀ (µM) against Aurora A | Docking Score (kcal/mol) |

| 5b | 2-(4-bromophenyl)-8-fluoro-3,4-dihydroquinazoline | - | -4.8 |

| 6a | 8-fluoro-2-phenylquinazoline-4-carboxylic acid | >200 | -5.5 |

| 6b | 2-(4-chlorophenyl)-8-fluoroquinazoline-4-carboxylic acid | >200 | -6.1 |

| 6c | 2-(3-chlorophenyl)-8-fluoroquinazoline-4-carboxylic acid | >200 | -6.0 |

| 6d | 2-(4-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | >200 | -6.2 |

| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 168.78 | -6.3 |

| 7a | 8-fluoro-2-phenyl-3H-quinazoline-4-thione | - | -5.2 |

| 7b | 2-(4-bromophenyl)-8-fluoro-3H-quinazoline-4-thione | - | -5.7 |

Data sourced from Life (Basel), 2022, 12(6), 876. nih.govnih.gov

These findings underscore the importance of the substitution pattern on the quinazoline core for achieving potent biological activity. The integration of computational modeling with experimental data provides a robust platform for the rational design of more effective and selective enzyme inhibitors based on the fluoroquinazoline scaffold.

Emerging Research Frontiers and Future Prospects for 2 Fluoroquinazoline

Innovations in Green Chemistry and Sustainable Synthetic Routes

While the synthesis of 2-fluoroquinazoline has been established through classical methods, the modern emphasis on green chemistry is driving innovation towards more sustainable and efficient routes. Traditional approaches, such as the Balz-Schiemann reaction on 2-aminoquinazoline (B112073), are effective but often rely on harsh conditions and hazardous reagents. rtu.lv

Current research highlights a more contemporary halogen-exchange (Halex) reaction. This involves the displacement of a 2-chloro substituent from a quinazoline (B50416) precursor using a fluorinating agent at room temperature. acs.org One notable method employs a tetramethylammonium (B1211777) fluoride-t-amyl alcohol adduct (Me4NF·t-AmylOH) in dimethyl sulfoxide (B87167) (DMSO). acs.orgchemrxiv.org The mild, room-temperature conditions of this reaction represent a significant step towards sustainability by reducing energy consumption. However, the use of stoichiometric reagents and solvents like DMSO, which can be challenging to recycle, indicates room for further green innovation.

Exploration of Novel Reactivity and Unprecedented Transformations

The C2-fluorine atom of 2-fluoroquinazoline is an excellent leaving group, making the compound a versatile electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its application in constructing complex molecules. rtu.lvacs.org Researchers have successfully demonstrated its reaction with a variety of nucleophiles to form new carbon-heteroatom bonds.

This SNAr reactivity has been notably exploited in the field of medicinal chemistry to design targeted covalent inhibitors. chemrxiv.org The 2-fluoroquinazoline moiety can act as a "warhead" that reacts with the thiol side chain of a cysteine residue in a target protein, forming a stable covalent bond. chemrxiv.org This strategy leverages the inherent reactivity of the C-F bond for therapeutic purposes.

Beyond its role as an electrophile, 2-fluoroquinazoline is also a valuable scaffold for further functionalization through cross-coupling reactions. The parent compound or its derivatives can be transformed into organoboron reagents, such as a 2-quinazoline boronic acid pinacol (B44631) ester. rtu.lvgoogle.com This transformation primes the molecule for subsequent palladium-catalyzed Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide array of aryl or vinyl substituents at the 2-position. rtu.lv This dual reactivity—acting as both an electrophile in SNAr and a versatile building block in cross-coupling—highlights its significant potential for constructing diverse and complex molecular architectures.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions with 2-Fluoroquinazoline Derivatives

| Nucleophile | Product Type | Purpose/Application | Reference(s) |

|---|---|---|---|

| Substituted Cyclohexylamine | 2-Aminoquinazoline derivative | Synthesis of complex amines | rtu.lv |

| 6-Chloro-3-nitropyridin-2-amine | N-Aryl-2-aminoquinazoline | Synthesis of covalent inhibitors | acs.org |

| Thiourea (followed by hydrolysis) | 2-Mercaptoquinazoline | Intermediate for C-S bond formation | acs.orgacs.org |

| Cysteine Thiol (in proteins) | Covalent Protein Adduct | Targeted covalent inhibition of kinases | chemrxiv.org |

Advanced Computational Tools for Predictive Chemistry and Materials Design

Advanced computational tools are becoming indispensable for accelerating research into 2-fluoroquinazoline and its derivatives. Molecular modeling, particularly using platforms like the Schrödinger Small-Molecule Drug Discovery Suite, plays a crucial role in understanding and predicting the behavior of these molecules. acs.orgchemrxiv.orgacs.org

A primary application of these tools is in structure-based drug design. Protein-ligand docking simulations are used to predict how 2-fluoroquinazoline-based inhibitors will bind to the active site of target proteins, such as Fibroblast Growth Factor Receptor 4 (FGFR4). acs.org These models can reveal key interactions, like hydrogen bonds and hydrophobic contacts, guiding the rational design of more potent and selective molecules. acs.org Computational studies have been explicitly used to propose structural modifications to enhance the binding affinity and potency of initial hit compounds. acs.org

Furthermore, computational chemistry is used to predict the inherent reactivity of the scaffold. Quantum mechanical calculations can determine the electronic properties of the quinazoline ring system, providing insights into its susceptibility to nucleophilic attack. acs.org By calculating electronic descriptors, researchers can correlate these properties with the reactivity of different heterocyclic cores, enabling the predictive design of covalent warheads with finely tuned reactivity for specific biological targets. acs.org This predictive power reduces the need for extensive empirical screening, saving time and resources.

Integration into Complex Supramolecular Assemblies and Functional Materials (as a building block in materials chemistry)

While much of the current research on 2-fluoroquinazoline focuses on medicinal chemistry, its integration into complex supramolecular assemblies and functional materials represents a significant and largely untapped future prospect. The class of N-heteroarenes, to which quinazoline belongs, is known for its applications in materials science, including use in organic light-emitting diodes (OLEDs) and organic field-effect transistors. uantwerpen.be

The established reactivity of 2-fluoroquinazoline makes it an ideal building block for the bottom-up construction of advanced functional materials. Its ability to undergo both SNAr and Suzuki coupling reactions provides a powerful synthetic toolbox for creating large, conjugated systems. rtu.lv For instance, these reactions could be employed to synthesize novel polymers or oligomers where the electron-deficient quinazoline ring is incorporated to tune the material's electronic and photophysical properties.

In the realm of supramolecular chemistry, 2-fluoroquinazoline could serve as a key component in the design of complex host-guest systems or stimuli-responsive assemblies. The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors or metal coordination sites, enabling the formation of well-defined supramolecular structures. The fluorine atom could also participate in non-covalent interactions, such as orthogonal multipolar interactions, to further direct assembly. Although this frontier is still in its infancy, the fundamental chemical properties and versatile reactivity of 2-fluoroquinazoline strongly suggest its potential as a valuable component in the future of materials science.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-fluoro-quinazoline that influence its reactivity in synthetic pathways?

- Methodological Approach : Analyze the electronic effects of the fluorine substituent at the 2-position using computational tools (e.g., DFT calculations) to predict its impact on nucleophilic/electrophilic reactivity. Compare with non-fluorinated quinazoline derivatives via spectroscopic techniques (¹H/¹³C NMR, FTIR) to validate computational predictions .

- Data Considerations : Tabulate bond angles, electron density maps, and Hammett constants to correlate structural features with observed reactivity.

Q. How can researchers optimize the synthesis of 2-fluoro-quinazoline to improve yield and purity?

- Methodological Approach : Design a fractional factorial experiment to test variables like solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., Pd/C). Use HPLC or GC-MS to quantify intermediates and final product purity .

- Data Contradictions : Address discrepancies in reported yields by comparing reaction scales (e.g., microfluidic vs. batch processes) and purification methods (e.g., column chromatography vs. recrystallization) .

Q. What analytical techniques are most reliable for characterizing 2-fluoro-quinazoline in complex mixtures?

- Methodological Approach : Combine LC-MS for molecular identification, X-ray crystallography for structural confirmation, and ¹⁹F NMR to track fluorine-specific interactions. Validate with reference standards from peer-reviewed databases (e.g., CAS registry) .

Advanced Research Questions

Q. How does the 2-fluoro substituent modulate the biological activity of quinazoline derivatives in kinase inhibition assays?

- Methodological Approach : Conduct structure-activity relationship (SAR) studies using in vitro kinase assays (e.g., EGFR or VEGFR-2). Pair with molecular docking simulations to map fluorine’s role in binding affinity and selectivity. Cross-reference with crystallographic data from the Protein Data Bank (PDB) .

- Data Contradictions : Resolve conflicting bioactivity reports by standardizing assay conditions (e.g., ATP concentration, pH) and using isogenic cell lines to minimize variability .

Q. What mechanistic pathways explain the degradation of 2-fluoro-quinazoline under physiological conditions?

- Methodological Approach : Perform stability studies in simulated biological fluids (e.g., PBS, human serum) at 37°C. Track degradation products via high-resolution mass spectrometry (HRMS) and propose pathways using kinetic isotope effects (KIE) or radical trapping experiments .

Q. How can researchers reconcile contradictory data on the pharmacokinetic properties of 2-fluoro-quinazoline derivatives?

- Methodological Approach : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate published PK data. Stratify studies by administration route (oral vs. intravenous) and model organism (rodent vs. primate). Use ANOVA to identify confounding variables (e.g., CYP450 metabolism differences) .

Q. What strategies enhance the selectivity of 2-fluoro-quinazoline-based probes for imaging intracellular targets?

- Methodological Approach : Develop fluorophore-conjugated analogs and test specificity via fluorescence polarization assays. Optimize logP values (via HPLC-derived retention times) to balance membrane permeability and target engagement .

Q. How do solvent polarity and proticity affect the supramolecular assembly of 2-fluoro-quinazoline in crystal engineering?

- Methodological Approach : Screen crystallization solvents (e.g., ethanol, acetonitrile) and analyze lattice parameters via single-crystal XRD. Correlate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., F⋯H contacts) .

Methodological Frameworks

- For Experimental Design : Use the PICO framework (Population: compound variants; Intervention: synthetic/biological conditions; Comparison: control derivatives; Outcome: yield/activity metrics) to structure hypotheses .

- For Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and avoid overgeneralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.